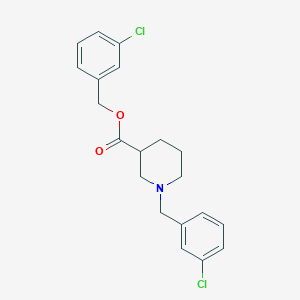

3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO2/c21-18-7-1-4-15(10-18)12-23-9-3-6-17(13-23)20(24)25-14-16-5-2-8-19(22)11-16/h1-2,4-5,7-8,10-11,17H,3,6,9,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVXAIKUVNEOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)OCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted piperidine compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for research purposes.

Antihistaminic Activity

Research indicates that derivatives of piperidine compounds, including 3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate, have potential antihistaminic properties. These compounds can inhibit histamine receptors, which are crucial in allergic responses.

Case Study :

A study conducted on guinea pigs demonstrated the efficacy of similar piperidine derivatives in blocking histamine-induced bronchoconstriction, suggesting potential applications in treating asthma and allergic reactions .

Anticancer Properties

The compound has shown promise in cancer research. Studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Research Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism of Action : Induction of apoptosis via modulation of Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Dihydropyridine Derivative | HeLa | 15.5 | Bcl-2 inhibition |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it possesses significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 4 | Bacteriostatic |

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between the target compound and selected analogs:

Key Observations :

- The target compound’s dual 3-chlorobenzyl groups enhance steric bulk and electron-withdrawing effects compared to single-benzyl analogs (e.g., ).

- Unlike the hydrochloride salt in , the target compound is a neutral ester, likely reducing water solubility but increasing lipophilicity.

- Compared to the carboxylic acid in , the ester group in the target compound improves membrane permeability but reduces hydrogen-bonding capacity.

Physicochemical Properties (Inferred)

Notes:

- The chlorine atoms in the target compound increase molecular weight and may elevate melting points compared to non-chlorinated analogs .

Biological Activity

3-Chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with chlorobenzyl groups and a carboxylate moiety. Its structure can be represented as follows:

The presence of chlorine atoms may enhance its lipophilicity and biological activity by facilitating interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Studies suggest that this inhibition may contribute to its neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .

- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of the chlorobenzyl group may enhance the binding affinity to cancer-related targets, promoting apoptosis in malignant cells .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study involving guinea pigs demonstrated that administration of this compound resulted in significant improvements in motor function and reductions in neurodegenerative markers when compared to controls .

- Anticancer Properties : In vitro tests on various cancer cell lines revealed that this compound exhibits promising anticancer properties, with effective induction of apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to fully assess its toxicity and long-term effects in vivo.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-chlorobenzyl-substituted piperidine derivatives?

- Methodological Answer : Multi-step synthesis protocols involving nucleophilic substitution (e.g., benzylation of piperidine cores) are critical. For example, potassium tert-butoxide in DMF can facilitate benzylation via SN2 mechanisms, as demonstrated in the synthesis of 1-(2-chlorobenzyl)-3-methyl-2,6-diphenylpiperidine . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (using n-hexane/ethyl acetate gradients) are recommended to isolate intermediates. Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments of alkylating agents like 2-chlorobenzyl bromide .

Q. What analytical techniques are most reliable for characterizing the stereochemistry of 3-chlorobenzyl-piperidine compounds?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, as shown for 1-(2-chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, where C–H···π and π–π interactions confirmed chair conformations . Complementary techniques include:

- 1H/13C NMR : To identify chemical shifts for chlorobenzyl groups (e.g., aromatic protons at δ 7.2–7.5 ppm).

- HPLC-MS : For purity assessment and molecular ion ([M+H]+) verification .

Q. How can researchers assess the aqueous solubility of 3-chlorobenzyl-piperidine carboxylates for in vitro studies?

- Methodological Answer : Hydrochloride salt formation (e.g., converting free bases to salts via HCl treatment) enhances solubility, as seen in 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride . Dynamic light scattering (DLS) and phase-solubility diagrams in buffers (pH 1–7.4) can quantify solubility profiles.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of chiral 3-chlorobenzyl-piperidine derivatives?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases achieves baseline separation. For example, tert-butyl-protected piperidine carboxylates were resolved using this method . Enzymatic resolution with lipases (e.g., Candida antarctica) may also stereoselectively hydrolyze esters .

Q. How should stability studies be designed for 3-chlorobenzyl-piperidine carboxylates under physiological conditions?

- Methodological Answer : Accelerated stability testing in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life (t1/2). For light-sensitive compounds, amber vials and inert atmospheres (N2) are essential .

Q. What in vitro models are suitable for evaluating the biological activity of 3-chlorobenzyl-piperidine derivatives?

- Methodological Answer : Radioligand binding assays (e.g., using [3H]-labeled compounds) on G-protein-coupled receptors (GPCRs) or ion channels can identify target engagement. For instance, piperidine derivatives with dichlorobenzyl groups showed affinity for σ receptors in competitive binding assays . Cell viability assays (MTT or ATP-lite) in cancer lines (e.g., HeLa or HepG2) assess cytotoxicity .

Q. How can structure-activity relationship (SAR) studies be conducted for chlorobenzyl-piperidine analogs?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl) and compare IC50 values in target assays .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in receptor active sites. QSAR models using Hammett σ constants for chlorobenzyl groups correlate electronic effects with activity .

Q. What methodologies are recommended for studying metabolic pathways of 3-chlorobenzyl-piperidine carboxylates?

- Methodological Answer : Incubate compounds with liver microsomes (human or rodent) and NADPH cofactor for 60 minutes. Extract metabolites using acetonitrile precipitation and identify via LC-HRMS. Phase I metabolites (e.g., hydroxylation at piperidine C3) and Phase II conjugates (glucuronides) are typical .

Contradictions and Data Gaps

- Synthetic Yields : reports 83% yield for a benzylation step, while other protocols (e.g., ) note lower yields (~50–60%) under similar conditions. This discrepancy highlights the need for solvent optimization (e.g., DMF vs. THF) and catalyst screening .

- Biological Activity : While suggests receptor binding, no direct data exists for the target compound. Cross-referencing with structurally related piperidine-carboxylates (e.g., ) is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.